molecular formula C25H20N6O B603543 3-[8,9-dimethyl-7-(pyridin-3-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol CAS No. 903185-02-4

3-[8,9-dimethyl-7-(pyridin-3-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol

Cat. No.: B603543
CAS No.: 903185-02-4
M. Wt: 420.5g/mol
InChI Key: DDQHXSXOOWQTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[8,9-dimethyl-7-(pyridin-3-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-[8,9-dimethyl-7-(pyridin-3-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .

Industrial production methods for such complex compounds may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

3-[8,9-dimethyl-7-(pyridin-3-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[8,9-dimethyl-7-(pyridin-3-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[8,9-dimethyl-7-(pyridin-3-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol has unique structural features that contribute to its distinct biological activities. Similar compounds include:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused heterocyclic structure and are known for their biological activities.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have a similar triazole ring and are studied for their pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthalen-2-ol moiety, which may enhance its biological activity and specificity.

Properties

CAS No.

903185-02-4

Molecular Formula

C25H20N6O

Molecular Weight

420.5g/mol

IUPAC Name

3-[11,12-dimethyl-10-(pyridin-3-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol

InChI

InChI=1S/C25H20N6O/c1-15-16(2)30(13-17-6-5-9-26-12-17)24-22(15)25-28-23(29-31(25)14-27-24)20-10-18-7-3-4-8-19(18)11-21(20)32/h3-12,14,32H,13H2,1-2H3

InChI Key

DDQHXSXOOWQTID-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC5=CC=CC=C5C=C4O)CC6=CN=CC=C6)C

Origin of Product

United States

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